N-(3,5-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide
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Overview
Description
N-(3,5-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide is a complex organic compound with a unique structure that combines a dichlorophenyl group, a morpholine sulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 3,5-dichloroaniline with chloroacetyl chloride to form N-(3,5-dichlorophenyl)-2-chloroacetamide. This intermediate is then reacted with 4-(morpholine-4-sulfonyl)-piperazine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituents on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
N-(3,5-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(3,5-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of dichlorophenyl, morpholine, and piperazine, such as:
- N-(3,5-Dichloro-phenyl)-2-(piperazin-1-yl)-acetamide
- N-(3,5-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-ethanamide
Uniqueness
The uniqueness of N-(3,5-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and a subject of ongoing research.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(4-morpholin-4-ylsulfonylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N4O4S/c17-13-9-14(18)11-15(10-13)19-16(23)12-20-1-3-21(4-2-20)27(24,25)22-5-7-26-8-6-22/h9-11H,1-8,12H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBUCHUQSYYBHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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